molecular formula C9H20Cl2N2 B2694115 6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride CAS No. 2197052-82-5

6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B2694115
CAS No.: 2197052-82-5
M. Wt: 227.17
InChI Key: PJLFYMFDNFMWSX-UHFFFAOYSA-N
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Description

6-Methyl-6,9-diazaspiro[45]decane dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. The process typically includes steps such as mixing, reaction, purification, and crystallization to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
  • 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride

Uniqueness

6-Methyl-6,9-diazaspiro[45]decane dihydrochloride is unique due to its specific spiro structure and the presence of both methyl and diazaspiro groups

Properties

IUPAC Name

6-methyl-6,9-diazaspiro[4.5]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-7-6-10-8-9(11)4-2-3-5-9;;/h10H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLFYMFDNFMWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC12CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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